molecular formula C19H20F3NO3 B2658676 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 1351622-03-1

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2658676
CAS No.: 1351622-03-1
M. Wt: 367.368
InChI Key: WBJNOFPAOMRNIB-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group and a methoxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes may include:

    Formation of the Hydroxyethyl Intermediate: This step involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate reagent to form the hydroxyethyl intermediate.

    Coupling with Methoxyphenyl Propanoic Acid: The hydroxyethyl intermediate is then coupled with 3-(4-methoxyphenyl)propanoic acid under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The trifluoromethyl and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methoxy groups play a crucial role in modulating the compound’s activity and binding affinity to target molecules. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(4-fluorophenyl)ethyl)-3-(4-methoxyphenyl)propanamide
  • N-(2-hydroxy-2-(4-chlorophenyl)ethyl)-3-(4-methoxyphenyl)propanamide
  • N-(2-hydroxy-2-(4-bromophenyl)ethyl)-3-(4-methoxyphenyl)propanamide

Uniqueness

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-26-16-9-2-13(3-10-16)4-11-18(25)23-12-17(24)14-5-7-15(8-6-14)19(20,21)22/h2-3,5-10,17,24H,4,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJNOFPAOMRNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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